molecular formula C12H9N3O2S2 B5914024 7-hydroxy-2-(pyridin-4-ylmethylsulfanyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

7-hydroxy-2-(pyridin-4-ylmethylsulfanyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B5914024
M. Wt: 291.4 g/mol
InChI Key: PPPMFZJZHNFPKY-UHFFFAOYSA-N
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Description

7-hydroxy-2-(pyridin-4-ylmethylsulfanyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one is a heterocyclic compound that combines the structural features of thiazole and pyridine. This compound is of significant interest due to its potential pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-2-(pyridin-4-ylmethylsulfanyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one typically involves the construction of the thiazolo[4,5-b]pyridine scaffold. One common method starts with the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the formation of the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-2-(pyridin-4-ylmethylsulfanyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-hydroxy-2-(pyridin-4-ylmethylsulfanyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one involves its interaction with various molecular targets. The compound’s biological activity is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. For example, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-2-(pyridin-4-ylmethylsulfanyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one is unique due to its specific combination of thiazole and pyridine rings, which provides a distinct set of reactive sites and pharmacological properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

7-hydroxy-2-(pyridin-4-ylmethylsulfanyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S2/c16-8-5-9(17)14-11-10(8)19-12(15-11)18-6-7-1-3-13-4-2-7/h1-5H,6H2,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPMFZJZHNFPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CSC2=NC3=C(S2)C(=CC(=O)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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